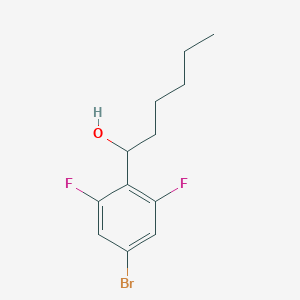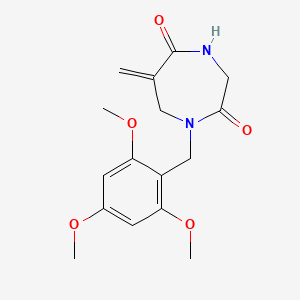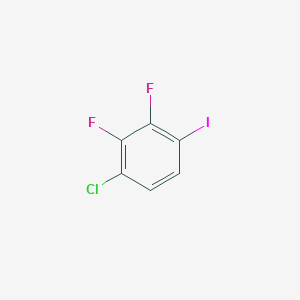
(7-Methoxy-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative that features a methoxy group at the 7th position and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (7-Methoxy-1H-indazol-6-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indazole ring can be reduced under specific conditions to form indazoline derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Indazoline derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
(7-Methoxy-1H-indazol-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of (7-Methoxy-1H-indazol-6-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The indazole ring can interact with various molecular targets, including kinases and other enzymes, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-1H-indazole): Lacks the boronic acid group, making it less versatile in forming covalent bonds with nucleophiles.
(6-Bromo-7-methoxy-1H-indazole):
(7-Methoxy-1H-indazole-6-carboxylic acid): Features a carboxylic acid group instead of a boronic acid group, affecting its chemical properties and applications
Uniqueness
(7-Methoxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the methoxy group and the boronic acid group on the indazole ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(7-methoxy-1H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-6(9(12)13)3-2-5-4-10-11-7(5)8/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
KEXRGNMTVXCXIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C=NN2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















